molecular formula C11H23NO3Si B572656 Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo CAS No. 1268522-45-7

Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo

Cat. No.: B572656
CAS No.: 1268522-45-7
M. Wt: 245.394
InChI Key: JAQPWRGPRSIZNM-IUCAKERBSA-N
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Description

Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo is a compound that features a tert-butyldiMethylsilyl (TBDMS) protecting group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo typically involves the protection of hydroxyl groups using the TBDMS group. This can be achieved through the reaction of the hydroxyl-containing precursor with tert-butyldiMethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the TBDMS-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo involves its interaction with molecular targets through its functional groups. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The azetidine ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group but differ in the core structure.

    tert-Butyldiphenylsilyl ethers: Similar protecting group but with different steric and electronic properties.

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo is unique due to the combination of the TBDMS protecting group and the azetidine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1268522-45-7

Molecular Formula

C11H23NO3Si

Molecular Weight

245.394

IUPAC Name

methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxyazetidine-2-carboxylate

InChI

InChI=1S/C11H23NO3Si/c1-11(2,3)16(5,6)15-8-7-12-9(8)10(13)14-4/h8-9,12H,7H2,1-6H3/t8-,9-/m0/s1

InChI Key

JAQPWRGPRSIZNM-IUCAKERBSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1CNC1C(=O)OC

Origin of Product

United States

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